molecular formula C14H20BrNO3 B1458823 Tert-butyl 2-(2-(3-bromophenyl)-2-hydroxyethylamino)acetate CAS No. 2204914-84-9

Tert-butyl 2-(2-(3-bromophenyl)-2-hydroxyethylamino)acetate

Cat. No.: B1458823
CAS No.: 2204914-84-9
M. Wt: 330.22 g/mol
InChI Key: DXJIZVRMDVYPSY-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-(3-bromophenyl)-2-hydroxyethylamino)acetate: is an organic compound that features a tert-butyl ester group, a bromophenyl group, and a hydroxyethylamino group

Properties

IUPAC Name

tert-butyl 2-[[2-(3-bromophenyl)-2-hydroxyethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)9-16-8-12(17)10-5-4-6-11(15)7-10/h4-7,12,16-17H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJIZVRMDVYPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNCC(C1=CC(=CC=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-(3-bromophenyl)-2-hydroxyethylamino)acetate typically involves multiple steps. One common method includes the reaction of tert-butyl bromoacetate with 3-bromophenylacetonitrile in the presence of a base, followed by reduction and subsequent esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamino group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology: In biological research, the compound can be used to study the effects of bromophenyl and hydroxyethylamino groups on biological systems. It may serve as a model compound for drug development and biochemical studies.

Medicine: Potential applications in medicine include its use as a precursor for the synthesis of pharmaceutical agents. The compound’s structural features may contribute to the development of new drugs with specific biological activities.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-(3-bromophenyl)-2-hydroxyethylamino)acetate involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

    Tert-butyl bromoacetate: Shares the tert-butyl ester group but lacks the hydroxyethylamino and bromophenyl groups.

    3-Bromophenylacetic acid: Contains the bromophenyl group but lacks the tert-butyl ester and hydroxyethylamino groups.

    Tert-butyl 2-hydroxyethylaminoacetate: Contains the hydroxyethylamino group but lacks the bromophenyl group.

Uniqueness: Tert-butyl 2-(2-(3-bromophenyl)-2-hydroxyethylamino)acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the bromophenyl and hydroxyethylamino groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.

Biological Activity

Tert-butyl 2-(2-(3-bromophenyl)-2-hydroxyethylamino)acetate is an organic compound that has garnered attention for its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₂₀BrNO₃
  • Molecular Weight : 330.22 g/mol
  • CAS Number : 2202710-79-8
  • Structure : The compound features a tert-butyl group, a bromophenyl moiety, and a hydroxyethylamino group, which contribute to its biological activity.

This compound exhibits various biochemical interactions:

  • Enzyme Interaction : It has been shown to inhibit cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism and the bioavailability of other therapeutic agents.
  • Cellular Effects : The compound influences cellular signaling pathways and gene expression. It modulates the activity of signaling proteins, which can lead to alterations in cellular metabolism .

The mechanism of action involves several key interactions:

  • Binding Interactions : The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the bromophenyl group engages in π-π interactions. These interactions are crucial for modulating enzyme activity and receptor function.
  • Signal Transduction : By affecting signaling pathways, the compound can influence various biological processes such as cell growth, differentiation, and apoptosis .

Biological Activities

Research has highlighted several potential biological activities of this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Potential : There is ongoing research into its anticancer properties, particularly its ability to induce apoptosis in cancer cells through modulation of cell signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits CYP1A2 activity
AntimicrobialExhibits potential antimicrobial properties
AnticancerInduces apoptosis in cancer cell lines

Case Study Example

In a study examining the efficacy of various compounds against bacterial strains, this compound was tested for its ability to inhibit bacterial growth. Results indicated a significant reduction in bacterial viability at concentrations above 50 μM, suggesting its potential as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 2-(2-(3-bromophenyl)-2-hydroxyethylamino)acetate
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